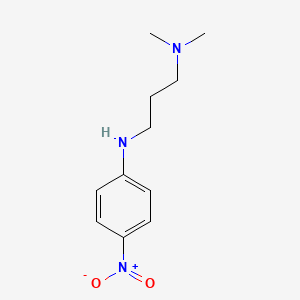
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine
Descripción general
Descripción
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is an organic compound that features a nitrophenyl group attached to a propanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine typically involves the reaction of 4-nitroaniline with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N1-methyl-4-nitrobenzene-1,2-diamine
- 1,1-Dimethyl-3-(2-nitrophenyl)urea
- Pyrazolo[3,4-b]quinolines
Uniqueness
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is unique due to its specific structural features, such as the presence of both dimethyl and nitrophenyl groups
Propiedades
Número CAS |
25238-54-4 |
|---|---|
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)9-3-8-12-10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
Clave InChI |
HJMLCGPNMFWONS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













